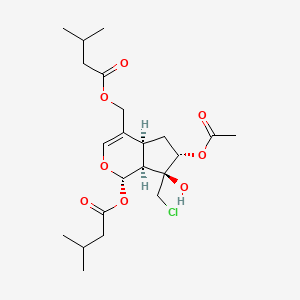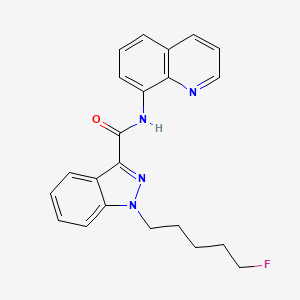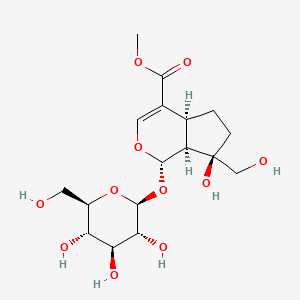
氯代缬草碱 K
描述
Chlorovaltrate K is a chlorinated valepotriate, a type of iridoid compound derived from the plant Valeriana jatamansi. This compound is known for its anticancer properties and exhibits moderate cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma), PC-3M (metastatic prostate cancer), HCT-8 (colon cancer), and Bel 7402 (hepatoma) with IC₅₀ values ranging from 2.32 to 8.26 μM .
科学研究应用
Chlorovaltrate K has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its cytotoxic effects on cancer cell lines and its potential as an anticancer agent.
Medicine: Investigated for its therapeutic potential in treating cancer and other diseases.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in the synthesis of other compounds
准备方法
Synthetic Routes and Reaction Conditions: Chlorovaltrate K is synthesized through the reaction of chlorinated valepotriates with specific reagents. One common method involves the reaction of chlorinated valepotriates with potassium hydroxide in an alcohol solvent. The reaction conditions typically include moderate temperatures and controlled pH levels to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of Chlorovaltrate K involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the extraction of valepotriates from Valeriana jatamansi, followed by chlorination and subsequent purification steps to isolate Chlorovaltrate K .
化学反应分析
Types of Reactions: Chlorovaltrate K undergoes various chemical reactions, including:
Oxidation: Chlorovaltrate K can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Chlorovaltrate K can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted valepotriates
作用机制
Chlorovaltrate K exerts its effects through multiple molecular targets and pathways. It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The compound also interferes with the cell cycle, leading to cell cycle arrest at specific phases. Additionally, Chlorovaltrate K modulates various signaling pathways, including the PI3K/Akt/mTOR pathway, contributing to its anticancer effects .
相似化合物的比较
Chlorovaltrate K is unique among chlorinated valepotriates due to its specific cytotoxic profile and molecular structure. Similar compounds include:
- Chlorovaltrate L
- Chlorovaltrate M
- Chlorovaltrate N
- Rupesin B
These compounds also exhibit cytotoxic effects against cancer cell lines but differ in their potency and specific molecular targets. Chlorovaltrate K stands out for its moderate cytotoxicity and specific anticancer mechanisms .
属性
IUPAC Name |
[(1S,4aS,6S,7S,7aS)-6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33ClO8/c1-12(2)6-18(25)28-9-15-10-29-21(31-19(26)7-13(3)4)20-16(15)8-17(30-14(5)24)22(20,27)11-23/h10,12-13,16-17,20-21,27H,6-9,11H2,1-5H3/t16-,17+,20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERAXRDNYJPTRN-PNBTUHDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1=COC(C2C1CC(C2(CCl)O)OC(=O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)OCC1=CO[C@H]([C@H]2[C@@H]1C[C@@H]([C@@]2(CCl)O)OC(=O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(3-Oxobutyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B1162135.png)

